

"Ethyl 4-methylpyrimidine-5-carboxylate"

physical and chemical properties

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Compound of Interest

Compound Name: Ethyl 4-methylpyrimidine-5-carboxylate

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An In-depth Technical Guide to the Physical and Chemical Properties of **Ethyl 4-methylpyrimidine-5-carboxylate** and Related Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Ethyl 4-methylpyrimidine-5-carboxylate**. Due to the limited availability of detailed experimental data for this specific compound, this guide also includes extensive information on closely related and well-characterized structural analogues. This comparative approach offers valuable context for researchers working on the synthesis and characterization of novel pyrimidine derivatives.

Core Compound: Ethyl 4-methylpyrimidine-5-carboxylate

Ethyl 4-methylpyrimidine-5-carboxylate is a substituted pyrimidine with the following structure:

Chemical Structure:

Physical and Chemical Properties

The available quantitative data for **Ethyl 4-methylpyrimidine-5-carboxylate** is summarized in the table below.

Property	Value
CAS Number	110960-73-1
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂
Molecular Weight	166.18 g/mol
Boiling Point	251.2 °C at 760 mmHg
Flash Point	105.7 °C

Structurally Related Analogues

A significant body of research exists for pyrimidine-5-carboxylate derivatives with variations at the 2, 4, and 6 positions, as well as saturated (tetrahydropyrimidine) ring systems. These analogues are often synthesized via the Biginelli reaction and are valuable for structure-activity relationship (SAR) studies in drug discovery.

Physical and Chemical Properties of Selected Analogues

The following table summarizes key physical and chemical properties of several well-characterized analogues of **Ethyl 4-methylpyrimidine-5-carboxylate**.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate	N/A	C ₉ H ₁₂ N ₂ O ₂ S	212.27	Solid
Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate	53135-24-3	C ₈ H ₁₀ N ₂ O ₃	182.18	N/A
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate	5909-24-0	C ₈ H ₉ ClN ₂ O ₂ S	232.69	60-63
Ethyl 4-aminopyrimidine-5-carboxylate	65195-35-9	C ₇ H ₉ N ₃ O ₂	167.17	174-177
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate	N/A	C ₁₄ H ₁₆ N ₂ O ₄	276.29	210-212
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate	N/A	C ₁₄ H ₁₆ N ₂ O ₃ S	292.36	206-208

Spectroscopic Data for Selected Analogues

Detailed spectroscopic data is crucial for the identification and characterization of novel compounds. The following tables present representative NMR and IR data for selected analogues.

¹H-NMR Data of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (in DMSO-d₆)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
9.21	brs	1H	NH
7.76	brs	1H	NH
7.34-7.24	m	5H	Ar-H
5.17	s	1H	CH
4.01-3.96	q	2H	OCH ₂
2.26	s	3H	CH ₃
1.11-1.07	t	3H	OCH ₂ CH ₃

¹³C-NMR Data of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (in DMSO-d₆)

Chemical Shift (δ)	Assignment
165.8	C=O (ester)
152.6	C=O (urea)
148.7	C-6
145.3	Ar-C
128.8, 128.5, 127.7, 126.7	Ar-CH
99.7	C-5
59.6	OCH ₂
54.4	C-4
18.2	CH ₃
14.5	OCH ₂ CH ₃

IR Data of Ethyl 4-(2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (in KBr)[[1](#)]

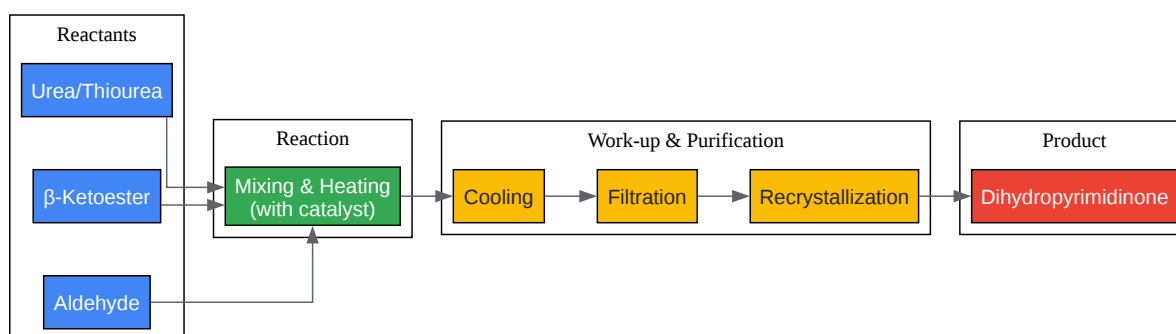
Wavenumber (cm ⁻¹)	Assignment
3435	O-H stretching (phenolic)
3365	N-H stretching
1726	C=O stretching (ester)
1568	C=C stretching

Experimental Protocols

Synthesis of Tetrahydropyrimidine Analogues via the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction used to synthesize dihydropyrimidinones and their thio-analogues.[[2](#)][[3](#)][[4](#)]

General Protocol: A mixture of an aldehyde (1 mmol), a β -ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol) is heated, often in the presence of an acid catalyst. The reaction can be carried out under solvent-free conditions or in a suitable solvent such as ethanol. After cooling, the solid product is typically collected by filtration and purified by recrystallization.



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Caption: Workflow for the Biginelli reaction.

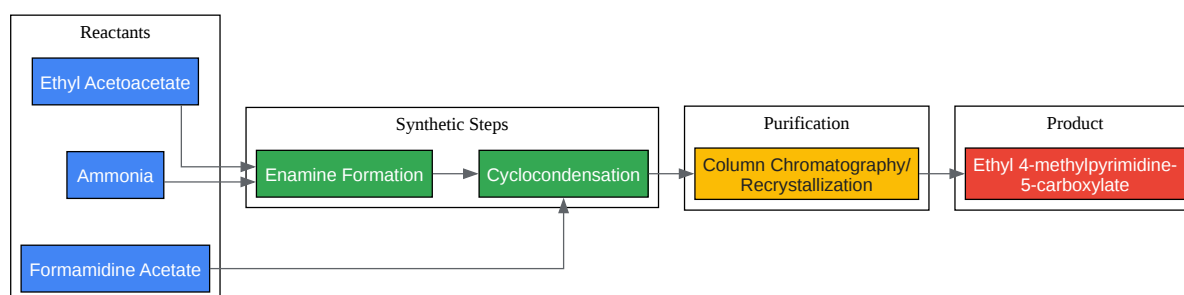
Proposed Synthesis of Ethyl 4-methylpyrimidine-5-carboxylate

A plausible synthetic route for the target compound, which is a fully aromatic pyrimidine, involves the condensation of a β -dicarbonyl compound equivalent with an amidine. A common method is the reaction of an enamine of a β -ketoester with formamidine.

Proposed Protocol:

- Enamine Formation: Reaction of ethyl acetoacetate with an amine source (e.g., ammonia or a secondary amine) to form ethyl 3-aminocrotonate.

- Cyclocondensation: Reaction of the resulting enamine with formamidine acetate in a suitable solvent, such as ethanol, under reflux.
- Work-up and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography or recrystallization.

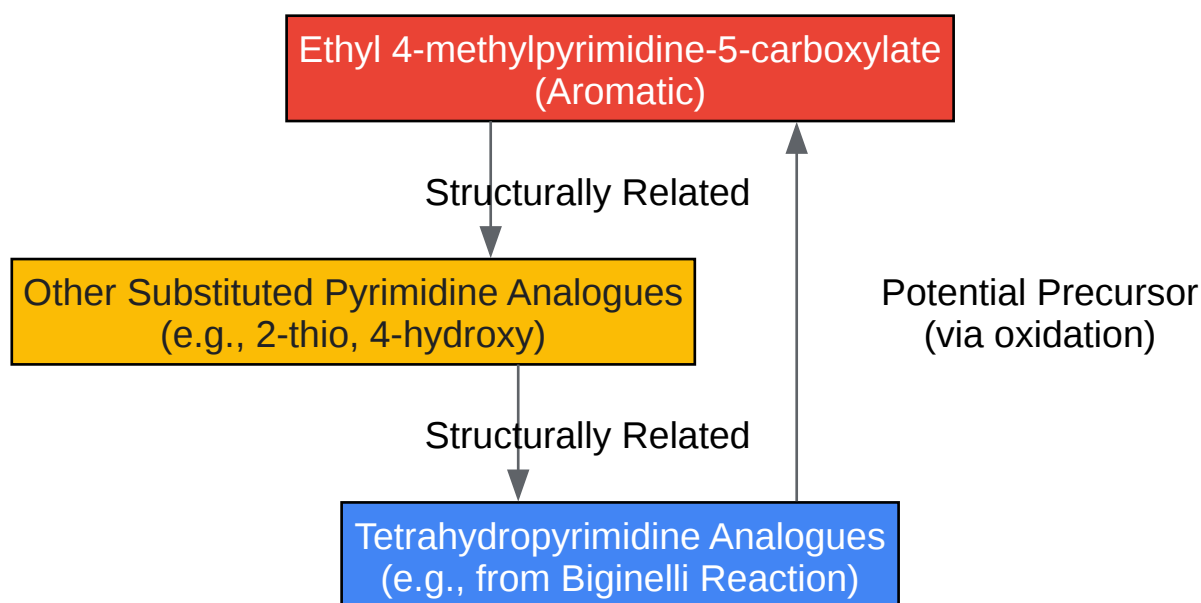


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Caption: Proposed synthesis of the target compound.

Logical Relationships of Compounds

The relationship between the target compound and its analogues is important for understanding the available data landscape. The tetrahydropyrimidine analogues can be considered precursors or related structures in a broader chemical space.



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Caption: Relationships between the compounds.

Conclusion

While detailed experimental data for **Ethyl 4-methylpyrimidine-5-carboxylate** is not extensively available in the public domain, this guide provides the foundational physical and chemical properties that are known. Furthermore, by presenting comprehensive data for structurally similar and well-characterized analogues, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The provided experimental protocols and proposed synthetic routes offer practical guidance for the synthesis and further investigation of this class of compounds.

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